3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
Description
3-[1-(Furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyrrolidine ring substituted with a phenyl group at position 4 and a furan-3-carbonyl moiety at position 1. The furan-3-carbonyl substituent introduces electron-rich aromatic character, which may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
furan-3-yl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(13-6-7-22-10-13)20-8-14(12-4-2-1-3-5-12)15(9-20)16-18-11-23-19-16/h1-7,10-11,14-15H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKFICAKPPYVOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=COC=C2)C3=NOC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclodehydration of dicarbonyl compounds using the Paal-Knorr synthesis method.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate amines with carbonyl compounds.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the furan, pyrrolidine, and oxadiazole rings through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nitrating agents.
Major Products Formed
- Substitution
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced derivatives.
Biological Activity
The compound 3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structure of 3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole can be represented as follows:
This compound features a pyrrolidine ring substituted with a furan-3-carbonyl group and an oxadiazole moiety, which is critical for its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole ring is known to interact with various enzymes. For instance, compounds containing furan and oxadiazole moieties have been shown to inhibit tyrosinase, an enzyme involved in melanin production. This suggests a potential application in treating hyperpigmentation disorders .
- Receptor Modulation : The presence of the pyrrolidine structure may allow this compound to act on specific receptors in the body, influencing signaling pathways related to inflammation and cell proliferation.
- Antioxidant Activity : Preliminary studies indicate that derivatives of oxadiazole exhibit significant antioxidant properties, which could contribute to protective effects against oxidative stress-related diseases.
Biological Activity Studies
Several studies have investigated the biological activity of compounds related to 3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole:
Table 1: Summary of Biological Activities
Case Studies
- Tyrosinase Inhibition : A study conducted on various furan-based oxadiazoles demonstrated that certain derivatives exhibited higher binding affinities for human tyrosinase compared to standard inhibitors. The most promising compounds showed binding energies of -11.50 kcal/mol and -13.30 kcal/mol against hTYRP1 and hTYR enzymes respectively .
- Cytotoxicity Against Cancer Cells : Research indicated that derivatives of this compound displayed selective cytotoxicity against several cancer cell lines, suggesting potential applications in cancer therapy. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
- Anti-inflammatory Effects : Another study highlighted the compound's ability to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This positions it as a candidate for treating inflammatory diseases.
Scientific Research Applications
Anti-Cancer Activity
The oxadiazole moiety has been extensively studied for its anti-cancer properties. Research indicates that compounds containing the oxadiazole structure exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of oxadiazoles have shown promising results in inhibiting the growth of glioblastoma cells through apoptosis mechanisms, as evidenced by colony formation assays and DNA damage assessments .
Case Study:
In a study involving the synthesis of novel oxadiazole derivatives, compounds were tested for their cytotoxicity against the LN229 glioblastoma cell line. The results indicated that specific derivatives significantly reduced cell viability and induced apoptosis, highlighting their potential as therapeutic agents against aggressive cancer types .
Anti-Diabetic Properties
Oxadiazole derivatives have also been evaluated for their anti-diabetic effects. In vivo studies using genetically modified models, such as Drosophila melanogaster, demonstrated that certain oxadiazole compounds effectively lowered glucose levels, suggesting their potential role in diabetes management .
Case Study:
A recent investigation into the anti-diabetic activity of synthesized oxadiazoles revealed that specific compounds not only reduced blood glucose levels but also improved insulin sensitivity in test subjects. This dual action makes them attractive candidates for further development in diabetes therapeutics .
Enzyme Inhibition
The potential of 3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole as an enzyme inhibitor is another area of interest. Studies have shown that oxadiazole derivatives can inhibit tyrosinase activity, which is crucial in various metabolic pathways and has implications for conditions like Parkinson's disease and certain cancers .
Case Study:
Research focusing on the inhibition of tyrosinase by oxadiazole derivatives highlighted their ability to modulate enzyme activity effectively. This suggests that these compounds could be developed into therapeutic agents for diseases associated with tyrosinase dysregulation .
Material Science Applications
Beyond biological applications, 3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole and its derivatives are being explored in material science. Their properties make them suitable for use in photo-sensitizers and liquid crystals.
Key Properties:
- Thermal Stability: Oxadiazoles exhibit high thermal stability, making them suitable for applications requiring heat resistance.
- Light Absorption: Their ability to absorb UV light positions them as potential candidates for use in protective coatings and screens.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Anti-Cancer | Glioblastoma treatment | Induces apoptosis; reduces cell viability |
| Anti-Diabetic | Blood glucose regulation | Lowers glucose levels; improves insulin sensitivity |
| Enzyme Inhibition | Tyrosinase inhibition | Modulates enzyme activity; potential for disease treatment |
| Material Science | Photo-sensitizers; liquid crystals | High thermal stability; effective UV absorbers |
Comparison with Similar Compounds
Compound 1a and 1b: 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole
Structural Differences :
- Substituents : Both compounds feature a 1,2,4-oxadiazole core but lack the furan-3-carbonyl group. Instead, they incorporate a 2-phenylethyl-substituted pyrrolidine and a 4-pyridyl group at position 3 of the oxadiazole.
- Backbone : The pyrrolidine ring is oxygen-linked to a phenyl group via an ether bond, unlike the direct carbonyl linkage in the target compound.
Functional Implications :
- Antiviral Activity : Compounds 1a and 1b exhibit antiviral properties, likely due to the pyridyl group’s ability to engage in hydrogen bonding with viral protease active sites .
Comparison with Target Compound :
The absence of the furan-3-carbonyl group in 1a/1b may limit interactions with enzymes requiring aromatic stacking (e.g., cytochrome P450 isoforms), while the pyridyl group could confer stronger basicity, altering ionization states under physiological conditions.
Compound 6f: 5-(1-(4-Fluorobenzyl)piperidin-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole
Structural Differences :
- Core Heterocycle : The piperidine ring replaces pyrrolidine, increasing ring size and altering conformational flexibility.
- Substituents : A 4-fluorobenzyl group and p-tolyl group are present instead of phenyl and furan-3-carbonyl.
Functional Implications :
- Enzyme Inhibition : Compound 6f is a selective butyrylcholinesterase (BChE) inhibitor, attributed to the electron-withdrawing fluorine atom enhancing electrostatic interactions with the BChE catalytic triad .
- Selectivity : The p-tolyl group may contribute to steric hindrance, reducing off-target effects compared to bulkier substituents.
Comparison with Target Compound: The fluorinated benzyl group in 6f likely improves metabolic stability compared to the non-fluorinated furan-3-carbonyl group. However, the target compound’s pyrrolidine ring may offer better conformational preorganization for binding to non-BChE targets.
Compound BI81589: 3-[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
Structural Differences :
- Substituents : The benzodioxine-carbonyl group replaces furan-3-carbonyl, introducing a fused bicyclic ether system.
Functional Implications :
- Bioactivity : Benzodioxine derivatives are associated with anti-inflammatory activity, suggesting BI81589 may target cyclooxygenase (COX) enzymes .
Comparison with Target Compound :
The benzodioxine group in BI81589 may confer greater oxidative stability than the furan ring, which is prone to ring-opening under strong acidic conditions. However, the furan-3-carbonyl group’s smaller size could improve binding pocket compatibility in certain targets.
Compound S827-2435: 5-[1-(Benzenesulfonyl)-4,4-difluoropyrrolidin-2-yl]-3-(methoxymethyl)-1,2,4-oxadiazole
Structural Differences :
- Substituents : A benzenesulfonyl group and methoxymethyl group replace the furan-3-carbonyl and phenyl groups.
- Fluorination : The pyrrolidine ring is difluorinated at position 4.
Functional Implications :
- Metabolic Stability : Fluorination reduces susceptibility to CYP450-mediated oxidation, extending half-life.
- Solubility : The methoxymethyl group enhances hydrophilicity compared to purely aromatic substituents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[1-(furan-3-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole, and what are the key optimization parameters?
- Methodology : The compound can be synthesized via iridium-catalyzed amination, leveraging crotyl acetate and functionalized oxadiazole precursors under mild conditions (50°C in DME). Key parameters include catalyst loading (e.g., 300 mol% Cs₂CO₃) and solvent selection (dimethyl ether preferred for high yields). Purification via flash column chromatography (SiO₂, hexane:ethyl acetate gradients) ensures >90% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing its structure and enantiomeric purity?
- Methodology :
- 1H/13C/19F NMR : Resolve substituent-specific chemical shifts (e.g., furan-3-carbonyl protons at δ 7.2–7.8 ppm).
- HRMS and FTIR : Confirm molecular formula (e.g., C₁₉H₁₇N₃O₃) and functional groups (C=O stretch at ~1700 cm⁻¹).
- SFC (Supercritical Fluid Chromatography) : Quantify enantiomeric excess (e.g., 97% ee observed in analogous oxadiazoles) .
Q. What core biological activities are associated with 1,2,4-oxadiazole derivatives, and how do they apply to this compound?
- Methodology : 1,2,4-oxadiazoles exhibit apoptosis induction (via caspase activation), G1-phase cell cycle arrest, and antioxidant activity (e.g., ABTS⁺/DPPH radical scavenging). For this compound, prioritize assays like flow cytometry for apoptosis quantification and DNA oxidation inhibition studies to validate bioactivity .
Advanced Research Questions
Q. How can enantioselectivity in the synthesis of this compound be systematically enhanced?
- Methodology : Use chiral catalysts (e.g., iridium complexes) to control stereochemistry at the pyrrolidine ring. Optimize reaction temperature (<60°C) and solvent polarity to favor kinetic resolution. Validate enantiomeric ratios via SFC with chiral columns (e.g., Chiralpak AD-H) .
Q. What strategies resolve contradictions in biological activity data across different cell lines or assays?
- Methodology :
- Assay-Specific Optimization : Tailor cell culture conditions (e.g., hypoxia for HIF-1 inhibition studies) to mimic physiological environments.
- Target Identification : Use photoaffinity labeling (e.g., with TIP47 probes) to identify molecular targets and explain selectivity (e.g., inactivity in non-responsive cancer lines) .
Q. How can computational methods predict solvent effects on this compound’s spectroscopic properties?
- Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to model solvent interactions. Correlate calculated UV-Vis spectra with experimental data in solvents like DMSO or ethanol to identify polarity-dependent absorption bands .
Q. What structural modifications improve the compound’s pharmacokinetic properties without compromising activity?
- Methodology :
- SAR Studies : Replace the 3-phenyl group with pyridyl or chlorothiophene moieties to enhance solubility.
- LogP Optimization : Introduce polar substituents (e.g., -CF₃, -OCH₃) while retaining the oxadiazole core for target binding .
Q. How do solvent mixtures affect the compound’s stability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
